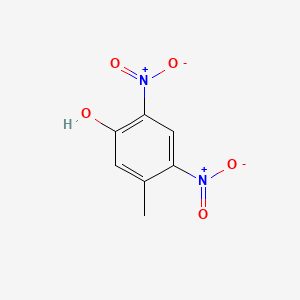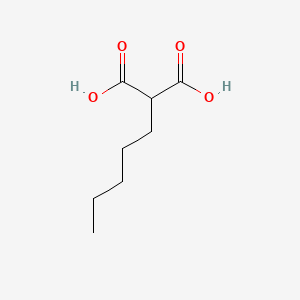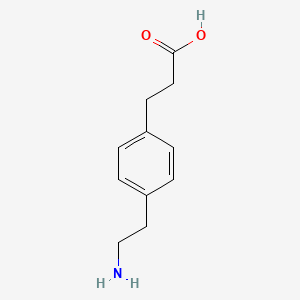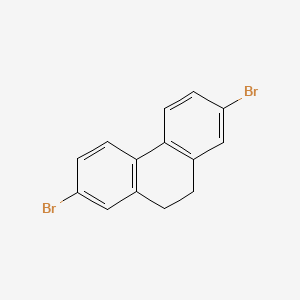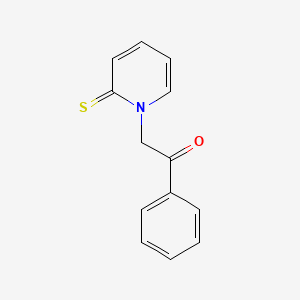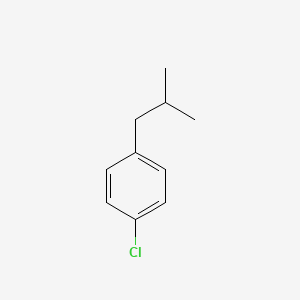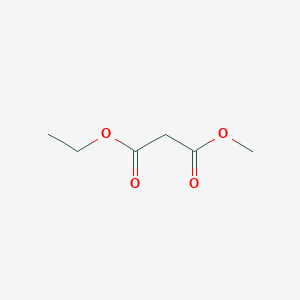
1-Ethyl 3-methyl malonate
Overview
Description
1-Ethyl 3-methyl malonate, also known as Ethyl methyl malonate, is a chemical compound with the molecular formula C6H10O4 . It has an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .Molecular Structure Analysis
The molecular structure of 1-Ethyl 3-methyl malonate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The ChemSpider ID for this compound is 245163 .Chemical Reactions Analysis
The Malonic Ester Synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Scientific Research Applications
Catalytic Hydrogenation of Dimethyl Malonate : A study by Zheng, Zhu, Li, and Ji (2017) investigated an alternative route for 1,3-propanediol production from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst. This research is significant for the production of 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate manufacturing (Zheng, Zhu, Li, & Ji, 2017).
Stable Monopyrrole Atropisomers : Boiadjiev and Lightner (2002) studied malonic ester derivatives, including ethyl and methyl 3,5-dimethyl-4-(1′-iodoneopentyl)-1H-pyrrole-2-carboxylate, which exhibited restricted rotation due to bulky groups. These compounds belong to a rare class of atropisomers with restricted rotation about an sp3–sp2 C–C bond (Boiadjiev & Lightner, 2002).
Synthesis of Alkyl Methyl(Ethyl) Malonates : Shi (2003) described a method for synthesizing alkyl methyl(ethyl) malonates through solid-liquid phase transfer catalysis without solvent, enhancing yield and reducing reaction time under microwave irradiation (Shi, 2003).
Ionic Liquid in Knoevenagel Condensation : Ranu and Jana (2006) reported that the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide efficiently catalyzes Knoevenagel condensation without organic solvents, utilizing diethyl malonate among other reactants. This method is significant for aliphatic aldehyde condensation with diethyl malonate (Ranu & Jana, 2006).
Green Chemistry Approach to Synthesizing Malonyl Chlorides : Patil and Chavan (2015) focused on synthesizing monomethyl malonyl chloride and monoethyl malonyl chloride, exploring a green chemistry approach that involves selective saponification, hydrolysis, and chlorination of dialkyl malonate (Patil & Chavan, 2015).
Crystal Structures of Dialkyl Diester Triphenylphosphonium Ylids : Castañeda et al. (2007) investigated the hydrogen bonding and crystal packing in ethyl methyl 2-(triphenylphosphoranylidene)malonate, contributing to the understanding of the conformations of such compounds (Castañeda et al., 2007).
Safety And Hazards
1-Ethyl 3-methyl malonate can cause serious eye irritation . It is harmful to aquatic life . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . Release to the environment should be avoided . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-O-ethyl 1-O-methyl propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDIZPKBSSVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299096 | |
| Record name | 1-Ethyl 3-methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 3-methyl malonate | |
CAS RN |
6186-89-6 | |
| Record name | NSC128183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl 3-methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



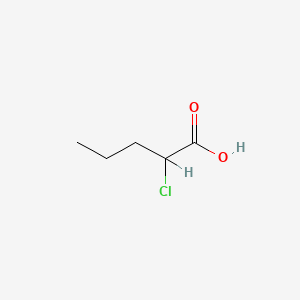
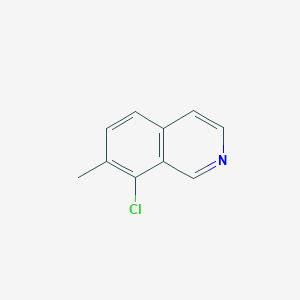
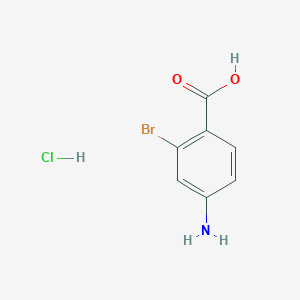
![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)
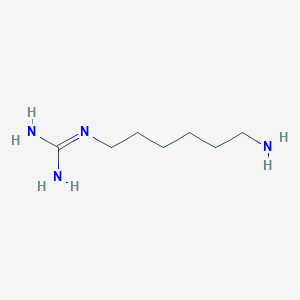
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)
